2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16169555
InChI: InChI=1S/C14H10N2O4S/c17-12-6-5-10(16(18)19)7-9(12)8-21-14-15-11-3-1-2-4-13(11)20-14/h1-7,17H,8H2
SMILES:
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31 g/mol

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol

CAS No.:

Cat. No.: VC16169555

Molecular Formula: C14H10N2O4S

Molecular Weight: 302.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol -

Specification

Molecular Formula C14H10N2O4S
Molecular Weight 302.31 g/mol
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-nitrophenol
Standard InChI InChI=1S/C14H10N2O4S/c17-12-6-5-10(16(18)19)7-9(12)8-21-14-15-11-3-1-2-4-13(11)20-14/h1-7,17H,8H2
Standard InChI Key NEPDPBDNVOXBTO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol possesses a molecular formula of C₁₄H₁₀N₂O₄S, corresponding to a molecular weight of 302.31 g/mol. The compound’s structure integrates three key moieties:

  • A benzoxazole ring (C₇H₅NO), known for its aromatic stability and electron-withdrawing properties.

  • A 4-nitrophenol group (C₆H₄NO₃), contributing acidity and reactivity.

  • A sulfanylmethyl bridge (-SCH₂-), enabling conformational flexibility and potential redox activity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(1,3-Benzoxazol-2-ylsulfanylmethyl)-4-nitrophenol
CAS Number438539-56-1
Molecular FormulaC₁₄H₁₀N₂O₄S
Molecular Weight302.31 g/mol
Canonical SMILESC1=CC=C2C(=C1)N=C(O2)SCC3=C(C=CC(=C3)N+[O-])O

Synthesis and Preparation

General Synthesis Pathways

Although no explicit synthesis protocol for 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol is documented, analogous benzoxazole derivatives are typically synthesized via:

  • Cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents under acidic or catalytic conditions.

  • Thioether formation between a benzoxazole-thiol intermediate and a halogenated nitrophenol precursor (e.g., 4-nitro-2-(bromomethyl)phenol).

Hypothetical Reaction Scheme:

  • Benzoxazole Formation:
    2-Aminophenol+Thioglycolic AcidH+1,3-Benzoxazole-2-thiol\text{2-Aminophenol} + \text{Thioglycolic Acid} \xrightarrow{\text{H}^+} \text{1,3-Benzoxazole-2-thiol}

  • Alkylation with Nitrophenol:
    1,3-Benzoxazole-2-thiol+2-(Bromomethyl)-4-nitrophenolBaseTarget Compound\text{1,3-Benzoxazole-2-thiol} + \text{2-(Bromomethyl)-4-nitrophenol} \xrightarrow{\text{Base}} \text{Target Compound}

Challenges in Synthesis

  • Steric Hindrance: The sulfanylmethyl bridge may impede reaction efficiency during alkylation.

  • Nitro Group Sensitivity: The nitro group’s electron-withdrawing nature could destabilize intermediates, necessitating mild reaction conditions .

Physicochemical Properties

Solubility and Stability

While empirical data is lacking, predictions based on structural analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and phenolic groups .

  • Stability: Susceptibility to photodegradation under UV light, common in nitrophenol derivatives .

Thermal Properties

  • Melting Point: Estimated >150°C, inferred from similar nitrophenol-benzoxazole hybrids .

  • Thermal Decomposition: Likely occurs above 250°C, releasing NOₓ and SOₓ gases.

Industrial and Research Applications

Supplier Availability

The compound is available commercially from abcr GmbH (Germany) for research purposes, priced at approximately $250–500 per gram.

Material Science Applications

Benzoxazole rings are valued in high-performance polymers for their thermal stability. Potential uses include:

  • Flame-retardant additives in plastics.

  • Ligands in catalytic systems for cross-coupling reactions.

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